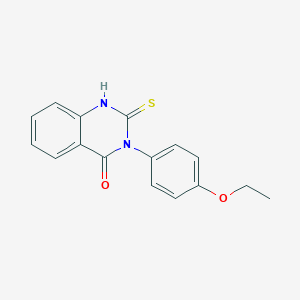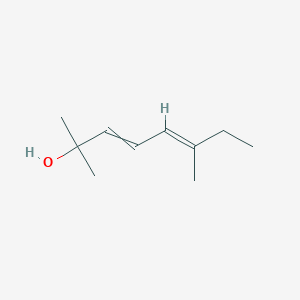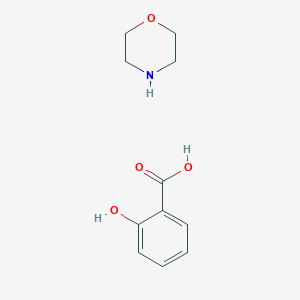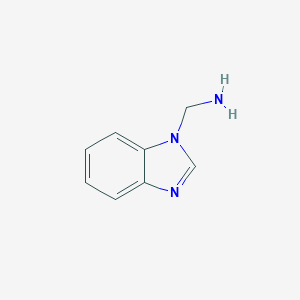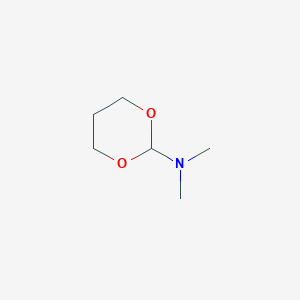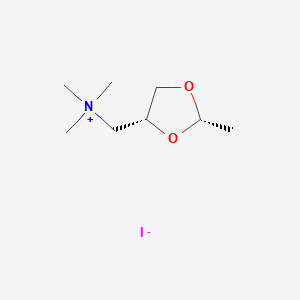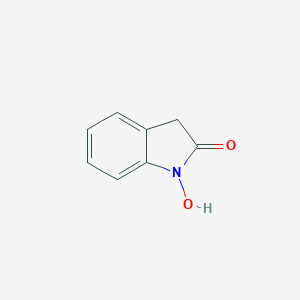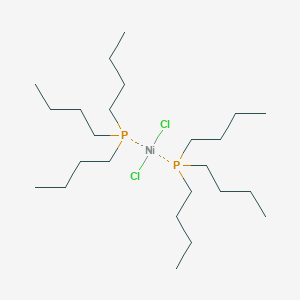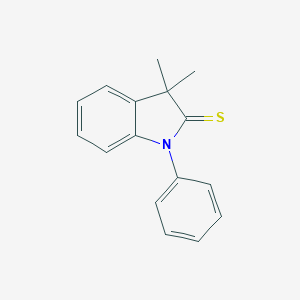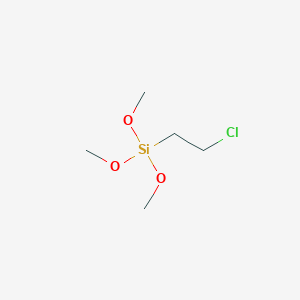
(2-Chloroethyl)trimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloroethyl)trimethoxysilane, also known as CTS, is a chemical compound that belongs to the family of organosilicon compounds. It is an important reagent used in various scientific research applications. CTS is a colorless, transparent liquid that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
(2-Chloroethyl)trimethoxysilane acts as a coupling agent by forming covalent bonds between the organic and inorganic phases of hybrid materials. The trimethoxysilane group reacts with the hydroxyl groups on the surface of silica or metal oxide particles, while the chloroethyl group reacts with organic molecules. This results in the formation of a stable interface between the two phases.
Effets Biochimiques Et Physiologiques
(2-Chloroethyl)trimethoxysilane is not intended for use in biochemical and physiological applications, as it is toxic and can cause severe skin and eye irritation. It is classified as a hazardous substance and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Chloroethyl)trimethoxysilane in lab experiments include its high reactivity and ability to form stable interfaces between organic and inorganic phases. However, its toxicity and hazardous nature make it difficult to handle and require proper safety precautions.
Orientations Futures
Future research directions for (2-Chloroethyl)trimethoxysilane include the development of new synthesis methods that are more efficient and environmentally friendly. There is also a need for further investigation into the properties and applications of hybrid materials prepared using (2-Chloroethyl)trimethoxysilane as a coupling agent. Additionally, the use of (2-Chloroethyl)trimethoxysilane in drug delivery and catalysis applications is an area of active research.
Méthodes De Synthèse
The synthesis of (2-Chloroethyl)trimethoxysilane involves the reaction of chloroethylsilane with trimethoxychlorosilane in the presence of a catalyst such as aluminum chloride or boron trifluoride. The reaction takes place under anhydrous conditions and yields (2-Chloroethyl)trimethoxysilane as the main product.
Applications De Recherche Scientifique
(2-Chloroethyl)trimethoxysilane is widely used in scientific research for various applications. It is used as a coupling agent in the preparation of hybrid materials, such as silica-polymer composites. (2-Chloroethyl)trimethoxysilane is also used as a surface modifier for glass and metal surfaces. It is used in the synthesis of organosilicon compounds, which have applications in the fields of materials science, drug delivery, and catalysis.
Propriétés
Numéro CAS |
18157-21-6 |
|---|---|
Nom du produit |
(2-Chloroethyl)trimethoxysilane |
Formule moléculaire |
C5H13ClO3Si |
Poids moléculaire |
184.69 g/mol |
Nom IUPAC |
2-chloroethyl(trimethoxy)silane |
InChI |
InChI=1S/C5H13ClO3Si/c1-7-10(8-2,9-3)5-4-6/h4-5H2,1-3H3 |
Clé InChI |
CASYTJWXPQRCFF-UHFFFAOYSA-N |
SMILES |
CO[Si](CCCl)(OC)OC |
SMILES canonique |
CO[Si](CCCl)(OC)OC |
Autres numéros CAS |
18157-21-6 |
Synonymes |
(2-chloroethyl)trimethoxysilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
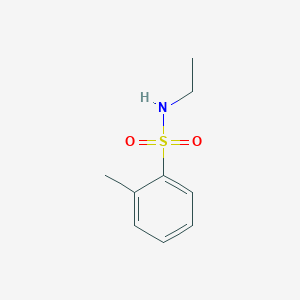
![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)
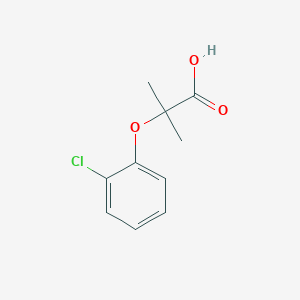
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
